N-ethyl-N'-propargylurea
Description
N-Ethyl-N'-propargylurea is a substituted urea derivative characterized by an ethyl group and a propargyl (prop-2-yn-1-yl) group attached to the urea core. Ureas, with the general structure R₁R₂N–CO–NR₃R₄, are versatile compounds in organic synthesis, medicinal chemistry, and materials science due to their hydrogen-bonding capacity and structural modularity.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-ynylurea |
InChI |
InChI=1S/C6H10N2O/c1-3-5-8-6(9)7-4-2/h1H,4-5H2,2H3,(H2,7,8,9) |
InChI Key |
JUYNEKPSUIOAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Ethyl-N'-Phenylurea
- Structure : Ethyl and phenyl substituents.
- Applications: Used as a chemical intermediate in organic synthesis.
- Key Differences : The phenyl group enhances lipophilicity compared to the propargyl group, favoring applications in hydrophobic systems. Unlike propargyl, phenyl lacks click chemistry reactivity.
N-Ethyl-N'-(3-Dimethylaminopropyl)carbodiimide (EDC)
- Applications : Widely used as a coupling agent for activating carboxyl groups in peptide synthesis and biosensor fabrication .
- Key Differences : Carbodiimides like EDC are electrophilic, enabling carboxylate activation, whereas ureas are generally unreactive unless functionalized with groups like propargyl for further derivatization.
N-Ethyl-N'-Nitro-N-nitrosoguanidine
- Structure : Ethyl and nitroso groups.
- Applications : A nitrosourea alkylating agent used in cancer research to induce DNA damage (e.g., O⁶-methylguanine lesions) .
- Key Differences : The nitroso group confers alkylating activity and cytotoxicity, absent in this compound. Propargyl-substituted ureas are more likely to participate in conjugation than alkylation.
Thiourea Derivatives (e.g., N-Ethyl-N'-[4-(triazoloazepinyl)phenyl]thiourea)
- Structure : Sulfur replaces urea’s carbonyl oxygen.
- Applications : Used in cyclization reactions; thioureas exhibit stronger hydrogen-bonding and metal coordination than ureas .
- Key Differences : Thioureas are more nucleophilic and redox-active, whereas propargyl-substituted ureas may prioritize alkyne-specific reactivity.
Comparative Data Table
Research Findings and Mechanistic Insights
- Click Chemistry Potential: The propargyl group in this compound could enable conjugation with azide-functionalized molecules, a strategy employed in biosensor development (e.g., PANI-based sensors using EDC/NHS chemistry) .
- Toxicity Profile: Unlike nitrosoureas (e.g., N-ethyl-N'-nitro-N-nitrosoguanidine), non-alkylating ureas like this compound are expected to exhibit lower genotoxicity, aligning with the safety profile of N-ethyl-N'-phenylurea .
- Solubility and Stability: Propargyl substituents may reduce aqueous solubility compared to polar groups (e.g., dimethylaminopropyl in EDC) but enhance compatibility with organic solvents for polymer synthesis .
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